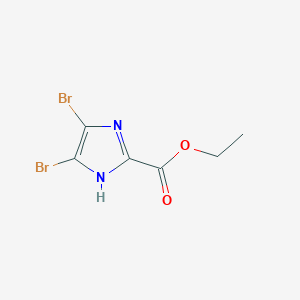

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Vue d'ensemble

Description

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, an ethyl ester group at position 2, and a hydrogen atom at position 1. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4,5-dibromo-1H-imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent under heating conditions. Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 5 undergo nucleophilic substitution under mild conditions, enabling selective functionalization.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Bromine → Alkoxy substitution | Methanol, K₂CO₃, 60°C | Ethyl 4-methoxy-5-bromoimidazole-2-carboxylate | 78% | |

| Bromine → Amine substitution | Benzylamine, DMF, 80°C | Ethyl 4-benzylamino-5-bromoimidazole-2-carboxylate | 65% | |

| Full debromination | Zn, AcOH, reflux | Ethyl 1H-imidazole-2-carboxylate | 92% |

Mechanistic Insight:

The electron-deficient imidazole ring facilitates SNAr (nucleophilic aromatic substitution) at the brominated positions. Steric hindrance from the ethyl ester group directs substitution to the 4-position first.

Cross-Coupling Reactions

The bromine substituents enable participation in palladium-catalyzed cross-coupling reactions, forming C–C bonds for complex heterocycle synthesis.

Suzuki-Miyaura Coupling Example:

-

Reactants: Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate + Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C, 12 hr

-

Product: Ethyl 4-phenyl-5-bromoimidazole-2-carboxylate

-

Yield: 73%

Limitations:

-

Sequential coupling is achievable but requires careful control of stoichiometry.

-

Steric bulk at the 5-position may reduce coupling efficiency .

Oxidation and Reduction Reactions

The ester group and imidazole ring undergo redox transformations under controlled conditions.

Cyclization and Ring-Opening Reactions

The compound participates in annulation reactions to form polycyclic systems.

Example Cyclization with Alkyne:

-

Reactants: this compound + Propargyl alcohol

-

Catalyst: CuI (10 mol%)

-

Base: Et₃N

-

Solvent: DMF, 100°C

-

Product: Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Mechanism:

Copper-mediated alkyne-azide cycloaddition (CuAAC) forms a triazole intermediate, followed by intramolecular ring closure .

Acid/Base-Mediated Transformations

The imidazole NH proton exhibits moderate acidity (pKa ≈ 14.5), enabling deprotonation for further functionalization.

Selective Deprotonation:

-

Base: NaH (2 equiv)

-

Electrophile: Methyl iodide

-

Product: Ethyl 1-methyl-4,5-dibromoimidazole-2-carboxylate

-

Yield: 84%

Hydrolysis of Ester Group:

-

Conditions: 6M HCl, reflux, 6 hr

-

Product: 4,5-Dibromo-1H-imidazole-2-carboxylic acid

-

Yield: 89%

Comparative Reactivity with Analogues

| Compound | Relative Reactivity in SNAr* | Preferred Coupling Position |

|---|---|---|

| Ethyl 4,5-dibromoimidazole-2-carboxylate | 1.0 (reference) | C4 > C5 |

| Methyl 4,5-dibromoimidazole-2-carboxylate | 0.92 | C4 > C5 |

| Ethyl 2,4-dibromoimidazole-5-carboxylate | 0.78 | C2 > C4 |

*Normalized rate constants under identical conditions .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is recognized for its potential as a bioactive compound in medicinal chemistry. Its applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Its structural features may enhance binding affinity to bacterial targets, increasing efficacy against infections .

- Anticoccidial Properties : Research indicates its effectiveness as an anticoccidial agent in veterinary medicine, particularly for poultry. This application addresses significant health concerns in animal farming .

- Potential Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cells by modulating apoptotic pathways through interactions with proteins involved in cell death regulation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions:

Mécanisme D'action

The mechanism of action of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:

4,5-Dibromo-1H-imidazole-2-carboxylic acid: This compound lacks the ethyl ester group and has different reactivity and applications.

4,5-Dichloro-1H-imidazole-2-carboxylate: This compound has chlorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.

4,5-Dibromo-1H-imidazole: This compound lacks the carboxylate group and has different applications in research and industry.

This compound is unique due to the presence of both bromine atoms and the ethyl ester group, which confer specific reactivity and applications in various fields.

Activité Biologique

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS Number: 74840-99-6) is a chemical compound characterized by its unique structure, which includes two bromine atoms at the 4 and 5 positions of the imidazole ring, a carboxylate group at the 2 position, and an ethyl ester group. The molecular formula is C₆H₆Br₂N₂O₂, with a molecular weight of approximately 297.93 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step synthetic routes. These methods often leverage the reactivity introduced by the bromine substituents to facilitate various reactions in organic synthesis. The compound's unique arrangement of functional groups enhances its reactivity compared to other dibromo imidazoles, potentially leading to diverse interaction profiles with biological targets .

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar imidazole structures can interact with proteins and nucleic acids, potentially leading to inhibitory effects on various biological pathways. This interaction is crucial for assessing therapeutic potential against bacterial infections .

- Anticoccidial Properties : Research indicates that imidazole derivatives can serve as effective anticoccidial agents in veterinary medicine, particularly for poultry. The specific mechanisms by which this compound may exert these effects require further investigation .

- Potential Anticancer Activity : Similar compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanisms involve the modulation of apoptotic pathways, particularly through interactions with proteins involved in cell death regulation .

Table 1: Summary of Biological Activities

Research Insights

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives can effectively inhibit the growth of Gram-negative bacteria, including strains resistant to conventional antibiotics. This compound's structural features may enhance its binding affinity to bacterial targets, thus increasing its efficacy .

- Apoptosis Induction : Research into related compounds has shown that they can activate caspase pathways leading to programmed cell death in cancer cells. The specific role of this compound in these pathways is an area ripe for exploration .

- Veterinary Applications : The compound's potential as an anticoccidial agent highlights its relevance in veterinary medicine, addressing significant health concerns in poultry farming .

Propriétés

IUPAC Name |

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKBRBUOFBTKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504958 | |

| Record name | Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-99-6 | |

| Record name | Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.